molecular formula C14H11FN2O3 B334954 N-(4-fluorobenzyl)-2-nitrobenzamide

N-(4-fluorobenzyl)-2-nitrobenzamide

Cat. No.: B334954
M. Wt: 274.25 g/mol
InChI Key: GYKNDNPHTAGVGP-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-nitrobenzamide is a benzamide derivative featuring a 4-fluorobenzyl group attached to the nitrogen of a 2-nitrobenzoyl scaffold. This compound has been synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of its butylamino analogue (5-(butylamino)-N-(4-fluorobenzyl)-2-nitrobenzamide), where 4-fluorobenzylamine reacts with activated nitrobenzoyl precursors under basic conditions . Key characterization data include HRMS (m/z 346.1565 for [M+H]⁺) and distinct NMR signals, such as a downfield-shifted aromatic proton at δ 7.97 ppm (d, J = 9.1 Hz) and fluorobenzyl CH₂ protons at δ 4.55 ppm . The compound’s structural rigidity and electron-withdrawing nitro group make it a candidate for studying retrograde trafficking inhibition and host-targeted antiviral therapies .

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C14H11FN2O3/c15-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

GYKNDNPHTAGVGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzamide Scaffolds

Table 1: Structural and Functional Comparisons of Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
N-(4-Fluorobenzyl)-2-nitrobenzamide 2-NO₂, 4-F-C₆H₄CH₂ 345.33 Retrograde trafficking inhibition, antiviral research
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂-C₆H₃ 351.15 Crystallographic studies
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 2-NO₂, 5-ethylthiadiazole 306.30 Quality control methodologies
N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide Phthalazine-dione, 4-F-C₆H₄CH₂ 395.37 Bioconjugation (PET radiochemistry)
  • Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic attack in synthesis . In contrast, bromine in 4-bromo-N-(2-nitrophenyl)benzamide contributes to crystallographic stability, with two molecules per asymmetric unit .
  • Heterocyclic Modifications : Replacement of the benzene ring with a thiadiazole (as in N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) reduces molecular weight (306.30 g/mol) and alters solubility, enabling streamlined quality control via UV-spectroscopy .

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